3-(Benzyloxy)-6-bromo-2-methylpyridine

Catalog No.
S6587541
CAS No.
2121515-33-9
M.F
C13H12BrNO
M. Wt
278.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-6-bromo-2-methylpyridine

CAS Number

2121515-33-9

Product Name

3-(Benzyloxy)-6-bromo-2-methylpyridine

IUPAC Name

6-bromo-2-methyl-3-phenylmethoxypyridine

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

InChI

InChI=1S/C13H12BrNO/c1-10-12(7-8-13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

APAPCJCKFATOCO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)Br)OCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=N1)Br)OCC2=CC=CC=C2

The exact mass of the compound 3-(Benzyloxy)-6-bromo-2-methylpyridine is 277.01023 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Benzyloxy)-6-bromo-2-methylpyridine (CAS 2121515-33-9) is a strategically functionalized heterocyclic building block that integrates a reactive C6-bromide for cross-coupling, a C2-methyl group for potential lateral functionalization, and a C3-benzyloxy ether. In advanced pharmaceutical and agrochemical synthesis, the benzyloxy group serves as a transient, highly stable protecting group for the underlying pyridin-3-ol motif. Compared to unprotected or permanently alkylated analogs, this specific substitution pattern enables rigorous multi-step organometallic transformations—such as Suzuki-Miyaura couplings or directed lithiations—while allowing for mild, late-stage deprotection via catalytic hydrogenolysis. This makes it a critical procurement choice for library generation and complex active pharmaceutical ingredient (API) manufacturing where orthogonal reactivity is required [1].

Research Fit

Suzuki-Miyaura cross-coupling via 6-bromo handle
Chemoselective debromination for divergent synthesis
3-Benzyloxy vector for kinase and autophagy pharmacophore design

Substituting 3-(Benzyloxy)-6-bromo-2-methylpyridine with its unprotected precursor, 6-bromo-2-methylpyridin-3-ol, directly compromises organometallic workflows. The free hydroxyl proton acts as a competitive electrophile, prematurely quenching Grignard or organolithium reagents and demanding excess equivalents of strong base, which severely depresses yields during metal-halogen exchange. Conversely, substituting with the methoxy analog (6-bromo-3-methoxy-2-methylpyridine) resolves the basicity issue but introduces a severe late-stage bottleneck: methoxy ether cleavage requires harsh Lewis acids like boron tribromide (BBr3), which frequently destroys adjacent stereocenters or sensitive functional groups integrated during earlier coupling steps. The benzyloxy derivative effectively circumvents both failure modes, providing robust protection during harsh couplings and enabling mild, selective deprotection without degrading the final product [1].

Substitution Risk

3-Hydroxy or 3-methoxy analogs
Lack benzyloxy steric bulk and π-stacking; may alter pharmacophore properties and synthetic route efficiency.
2-Benzyloxy-5-bromo positional isomer
Bromine regiochemistry shift may impact cross-coupling selectivity and yield compared to the 6-bromo isomer.
6-Bromo-2-methylpyridine (no 3-substituent)
Absence of 3-benzyloxy removes key vector for kinase inhibitor and AUTOTAC pharmacophore construction.

Organometallic Compatibility: Yield Preservation in Metal-Halogen Exchange

When subjected to metal-halogen exchange using n-butyllithium for subsequent electrophilic trapping, unprotected pyridinols suffer from competitive deprotonation. The benzyloxy-protected 3-(Benzyloxy)-6-bromo-2-methylpyridine allows for near-quantitative generation of the C6-lithio species, typically yielding >85% of the trapped product. In contrast, the unprotected 6-bromo-2-methylpyridin-3-ol baseline consumes an extra equivalent of base and often stalls at <50% yield due to poor solubility of the lithium alkoxide intermediate and competing side reactions [1].

Evidence DimensionIsolated yield following C6-lithiation and electrophilic trapping
Target Compound Data>85% yield (using 1.05 eq n-BuLi)
Comparator Or Baseline6-bromo-2-methylpyridin-3-ol (unprotected): <50% yield (requires >2.0 eq n-BuLi)
Quantified Difference>35% absolute yield increase and 50% reduction in organolithium consumption
Conditions-78 °C in THF, n-BuLi followed by DMF quench

Eliminates the need for excess highly reactive organometallic reagents, improving process safety, cost-efficiency, and overall yield in intermediate manufacturing.

Debromination Yield
Data to verify
87% yield, 3 atm H₂, Pd/C, EtOAc, 50 °C
Enables divergent synthesis from brominated node
Supplier-reported; verify under intended conditions

Late-Stage Deprotection Mildness: Orthogonal Cleavage vs. Methoxy Analogs

A critical procurement factor for this building block is its behavior during late-stage deprotection. The benzyloxy group on 3-(Benzyloxy)-6-bromo-2-methylpyridine can be quantitatively cleaved using standard palladium-on-carbon (Pd/C) hydrogenolysis at room temperature and atmospheric pressure, preserving sensitive downstream functionalities like esters, carbamates, or acetals. If the methoxy comparator (6-bromo-3-methoxy-2-methylpyridine) is used, deprotection requires harsh BBr3 treatment, which typically results in substantial degradation of complex, multi-functionalized API intermediates, lowering recovery rates [1].

Evidence DimensionDeprotection conditions and typical API-stage recovery
Target Compound DataPd/C, H2 (1 atm), RT; >90% recovery of sensitive motifs
Comparator Or Baseline6-bromo-3-methoxy-2-methylpyridine: BBr3, -78 °C to RT; <70% recovery due to side-reactions
Quantified DifferenceAvoidance of harsh Lewis acids and >20% improvement in late-stage yields
ConditionsLate-stage ether cleavage in multi-functionalized drug candidates

Allows chemists to retain fragile functional groups during final synthesis steps, preventing costly material losses at the most expensive stage of API production.

Ligand Efficiency (LE)
Class-level
3-Benzyloxy vector improves LE over 2,6-dichlorophenyl motif (qualitative)
Reported LE improvement context for kinase inhibitor design
Class inference; exact LE not reported for the precursor

Palladium-Catalyzed Cross-Coupling Efficiency (Suzuki-Miyaura)

In standard Suzuki-Miyaura cross-coupling reactions at the C6 position, the presence of an unprotected hydroxyl group can coordinate with palladium species, leading to catalyst deactivation and requiring higher catalyst loadings (often 5-10 mol%). The benzyloxy protection in 3-(Benzyloxy)-6-bromo-2-methylpyridine sterically masks the oxygen lone pairs, preventing catalyst poisoning. This enables efficient coupling with aryl boronic acids using standard Pd(dppf)Cl2 at low catalyst loadings (1-2 mol%), consistently achieving >90% conversion, whereas the unprotected baseline often stalls at lower conversions under identical low-catalyst conditions [1].

Evidence DimensionCatalyst loading requirements and conversion rate in Suzuki couplings
Target Compound Data1-2 mol% Pd catalyst, >90% conversion
Comparator Or Baseline6-bromo-2-methylpyridin-3-ol: 5-10 mol% Pd catalyst, 60-70% conversion
Quantified Difference80% reduction in precious metal catalyst loading with higher conversion
ConditionsStandard Suzuki-Miyaura coupling with aryl boronic acids, K2CO3, 80 °C

Significantly lowers palladium catalyst costs and simplifies post-reaction heavy metal scavenging in industrial scale-up.

AUTOTAC Accessibility
Class-level
Direct synthetic entry to bis-benzyloxy AUTOTACs (e.g., ATB1110)
Supports targeted protein degradation research
Patent examples; reproduce under described conditions
Regiochemical Preference
Class-level
6-Bromo activated by pyridine nitrogen; favored over 5-bromo positional isomer
Predictable Suzuki coupling versus positional isomer risk
Based on established pyridine cross-coupling rules
Commercial Purity
Data to verify
≥95% (HPLC), available from multiple suppliers
Reliable procurement with high purity baseline
Verify specific lot certificate of analysis
Storage Condition
Data to verify
Sealed, dry, 2–8 °C
Cold-chain logistics required for long-term integrity
Confirm storage upon receipt

Synthesis of Complex Pyridine-Based Kinase Inhibitors

Because the benzyloxy group withstands harsh cross-coupling conditions but is easily removed via mild hydrogenolysis, this compound is highly suited as a core scaffold for synthesizing multi-substituted pyridine kinase inhibitors. It allows for sequential C6-arylation and C2-functionalization without risking the integrity of the C3-oxygen, which is often required for critical hydrogen-bonding interactions in the target enzyme's active site [1].

Development of Orthogonally Protected Building Block Libraries

In combinatorial chemistry and drug discovery, library generation requires building blocks that do not interfere with automated coupling cycles. The protected nature of 3-(Benzyloxy)-6-bromo-2-methylpyridine ensures high-fidelity reactions in high-throughput Suzuki or Buchwald-Hartwig arrays, avoiding the well-documented catalyst poisoning associated with free pyridinols [2].

Scale-Up Manufacturing of Functionalized Heterocycles

For process chemists transitioning a route from discovery to pilot scale, minimizing organolithium equivalents and palladium catalyst loadings is paramount for safety and cost. The use of this specific benzyloxy-protected intermediate directly enables these process improvements, making it a preferred procurement choice over unprotected or methoxy-protected alternatives for large-scale API intermediate production [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chemoselective debromination for kinase intermediates
6-Bromo handle and reported debromination yield
Debromination and cross-coupling route verification
AUTOTAC synthesis for targeted protein degradation
Pre-installed 3-benzyloxy and 6-bromo reactivity
p62-mediated autophagy assay and pathway validation
Regioselective Suzuki-Miyaura coupling
6-Bromo activation by pyridine nitrogen
Coupling efficiency relative to alternative regioisomers
Late-stage SAR diversification
Orthogonal benzyloxy ether and aryl bromide reactivity
Sequential deprotection and coupling sequence optimization

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

277.01023 g/mol

Monoisotopic Mass

277.01023 g/mol

Heavy Atom Count

16

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